benzyl carbamimidothioate;2-chlorobenzoic acid
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Overview
Description
Benzyl carbamimidothioate;2-chlorobenzoic acid is a compound that combines the properties of benzyl carbamimidothioate and 2-chlorobenzoic acid. Benzyl carbamimidothioate is known for its applications in organic synthesis, while 2-chlorobenzoic acid is a derivative of benzoic acid, commonly used in the production of various chemicals, including pharmaceuticals and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl Carbamimidothioate: This compound can be synthesized through the reaction of benzyl isothiocyanate with ammonia or primary amines under mild conditions. The reaction typically involves the nucleophilic attack of the amine on the carbon of the isothiocyanate group, leading to the formation of the carbamimidothioate.
2-Chlorobenzoic Acid: This compound is prepared by the oxidation of 2-chlorotoluene using potassium permanganate.
Industrial Production Methods
Industrial production of 2-chlorobenzoic acid often involves large-scale oxidation processes using oxidizing agents like potassium permanganate or nitric acid. The production of benzyl carbamimidothioate on an industrial scale may involve the use of automated reactors to ensure precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-chlorobenzoic acid can undergo oxidation reactions to form various derivatives.
Reduction: Benzyl carbamimidothioate can be reduced to form benzylamine and thiourea.
Substitution: Both compounds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Hydrogen gas, metal catalysts.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
From Oxidation: Various oxidized derivatives of 2-chlorobenzoic acid.
From Reduction: Benzylamine and thiourea from benzyl carbamimidothioate.
From Substitution: 2-aminobenzoic acid from 2-chlorobenzoic acid.
Scientific Research Applications
Benzyl carbamimidothioate;2-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and in the preparation of various chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of dyes, food additives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl carbamimidothioate;2-chlorobenzoic acid involves its interaction with specific molecular targets. For example, benzyl carbamimidothioate may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. 2-chlorobenzoic acid may exert its effects through its acidic properties, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid, widely used as a food preservative and in the synthesis of various chemicals.
2-Aminobenzoic Acid: A derivative of 2-chlorobenzoic acid, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
Benzyl carbamimidothioate;2-chlorobenzoic acid is unique due to its combined properties, allowing it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
92551-40-1 |
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Molecular Formula |
C15H15ClN2O2S |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
benzyl carbamimidothioate;2-chlorobenzoic acid |
InChI |
InChI=1S/C8H10N2S.C7H5ClO2/c9-8(10)11-6-7-4-2-1-3-5-7;8-6-4-2-1-3-5(6)7(9)10/h1-5H,6H2,(H3,9,10);1-4H,(H,9,10) |
InChI Key |
ZXQLZMUHELYBMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=N)N.C1=CC=C(C(=C1)C(=O)O)Cl |
Origin of Product |
United States |
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